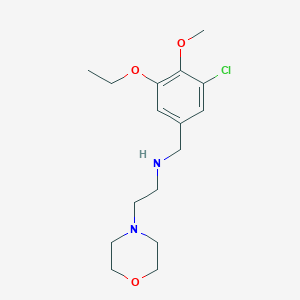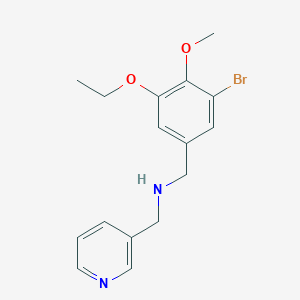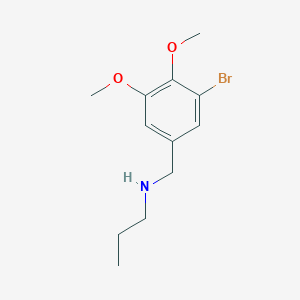![molecular formula C18H20N2O3 B268222 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as ME0328, is a small molecule inhibitor that targets the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway and plays a critical role in cell cycle checkpoint activation, DNA repair, and apoptosis. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Wirkmechanismus
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide inhibits CHK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. This leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This is likely due to the fact that cancer cells are more reliant on the DNA damage response pathway for survival than normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide is its ability to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy. However, one limitation is its specificity for CHK1, which may limit its efficacy in certain types of cancer.
Zukünftige Richtungen
For N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide include the development of more potent and selective inhibitors of CHK1, as well as the identification of biomarkers that can predict response to treatment. In addition, the combination of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide with other targeted therapies may further enhance its efficacy in cancer treatment.
Synthesemethoden
The synthesis of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-methoxyethyl)glycine to form the corresponding amide. The final step involves the reaction of the amide with 4-aminobenzoyl chloride to form N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation and chemotherapy. In addition, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo.
Eigenschaften
Produktname |
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-[4-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-3-5-15(6-4-13)18(22)20-16-9-7-14(8-10-16)17(21)19-11-12-23-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
ONRMUNBTADTGPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)

![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)

![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)
![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)
![4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268161.png)
![3-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268162.png)

